molecular formula C22H31N5O4 B4330676 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4330676
M. Wt: 429.5 g/mol
InChI Key: IZWOHCZORIQPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features an adamantyl group, a purine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through the reaction of 1-adamantyl bromide with a suitable nucleophile.

    Purine Core Construction: The purine core is synthesized through a series of cyclization reactions involving formamide and other precursors.

    Functional Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The methoxyethyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Materials Science: Used in the synthesis of advanced materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential therapeutic effects in various diseases.

Medicine

    Antiviral: Studied for its activity against certain viral infections.

    Anticancer: Potential use in cancer treatment due to its ability to interfere with cellular processes.

Industry

    Polymer Synthesis: Used in the production of polymers with enhanced thermal and mechanical properties.

    Coatings: Applied in the development of protective coatings due to its stability.

Mechanism of Action

The mechanism of action of 7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides steric hindrance, while the purine core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Shares the adamantyl group but differs in the rest of the structure.

    Rimantadine: Another adamantyl derivative with antiviral properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantyl group.

Uniqueness

7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of an adamantyl group with a purine core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

7-[2-(1-adamantyl)-2-oxoethyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c1-25-18-17(19(29)26(2)21(25)30)27(20(24-18)23-4-5-31-3)12-16(28)22-9-13-6-14(10-22)8-15(7-13)11-22/h13-15H,4-12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWOHCZORIQPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[2-(ADAMANTAN-1-YL)-2-OXOETHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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